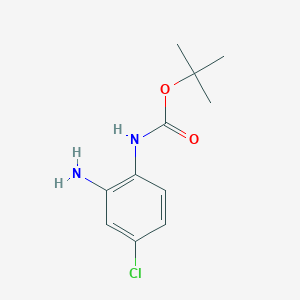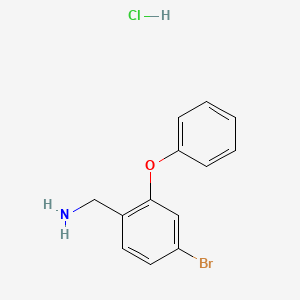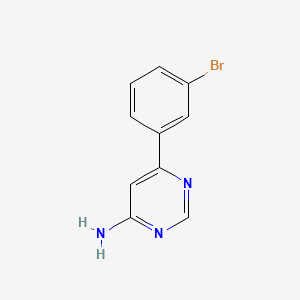
1-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
“1-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle, a 1,2,3-triazole ring, which is a type of azole, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and 1,2,3-triazole rings, and the carboxylic acid group. The exact structure would need to be determined through techniques such as X-ray crystallography .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyridine ring, the 1,2,3-triazole ring, and the carboxylic acid group. Pyridine is a basic aromatic heterocycle and can participate in electrophilic substitution reactions . The 1,2,3-triazole ring can act as a dipole in 1,3-dipolar cycloadditions . The carboxylic acid group can participate in various reactions, including esterification and amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic and polar . The exact properties would need to be determined experimentally.
Aplicaciones Científicas De Investigación
Catalytic Activity and Photoluminescence Properties
A study by Wang et al. (2016) explored a new family of d(10) coordination polymers based on the 5,5'-(1H-2,3,5-triazole-1,4-diyl)diisophthalic acid ligand, which incorporates a triazole group with or without different pyridine-based linkers. These polymers exhibit enhanced catalytic activity for the synthesis of 1,4,5,6-tetrahydropyrimidine derivatives and show significant photoluminescence properties. The research suggests a potential mechanism for the catalytic reaction and clarifies the reactivity-structure relationship (Wang et al., 2016).
Corrosion Inhibition
In the context of corrosion inhibition, Ma et al. (2017) found that (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol functions as an effective corrosion inhibitor for mild steel in an acidic medium. The study shows that the triazole derivatives can adsorb on the mild steel surface by sharing the lone pair electrons of N atoms with iron atoms or by accepting electrons from iron surfaces, attributing the pyridine segment to the higher inhibition efficiency (Ma et al., 2017).
Luminescence
Gusev et al. (2011) investigated the synthesis of new Zn complexes based on 1,2,4-triazoles that lead to derivatives exhibiting strong green–blue luminescence in the solid state. This opens pathways for the application of such compounds in optical materials and sensing technologies (Gusev et al., 2011).
Synthesis of Biologically Active Compounds
Ferrini et al. (2015) developed a protocol for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are useful for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. This research highlights the versatility of triazole derivatives in synthesizing compounds that could have significant biological applications (Ferrini et al., 2015).
Antimicrobial Activity
Komsani et al. (2015) reported the synthesis of N-aryl-4-(cyano/alkoxycarbonyl)-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives and evaluated their antibacterial and antifungal activity. Some of these derivatives showed moderate antimicrobial activity, highlighting their potential in medical chemistry (Komsani et al., 2015).
Safety and Hazards
As with any chemical compound, handling “1-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid” would require appropriate safety measures. These might include wearing personal protective equipment and working in a well-ventilated area . The exact safety and hazards would depend on various factors, including the compound’s reactivity and toxicity.
Propiedades
IUPAC Name |
1-(pyridin-2-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)8-6-13(12-11-8)5-7-3-1-2-4-10-7/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPXCGLPWOINJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
1248469-80-8 | |
| Record name | 1-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1525789.png)
![3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1525790.png)